

An In-depth Technical Guide on the Photophysical Characteristics of IR-780 Dye

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core photophysical characteristics of **IR-7**80, a lipophilic, heptamethine cyanine dye.[1] **IR-7**80 is of significant interest in biomedical research, particularly in the field of near-infrared (NIR) fluorescence imaging for cancer detection.[1] Its utility stems from its selective accumulation in certain cancer cells and its favorable optical properties within the NIR window (700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence from biological tissues.[2][3]

Quantitative Photophysical Data

The photophysical properties of **IR-7**80 and related near-infrared dyes are summarized in the tables below. These values can be influenced by the solvent and the local environment.



Property	Value	Solvent/Conditions	Reference
Absorption Maximum (λmax)	~780 nm	Methanol	[4]
Emission Maximum (λem)	~800 nm	Methanol	[4][5]
Molar Extinction Coefficient (ε)	High (specific values vary)	Varies	[6]
Fluorescence Quantum Yield (ΦF)	Low (specific values vary)	Varies	[4]

Table 1: Key Photophysical Properties of IR-780 Dye.

Dye	Absorption Max (nm)	Emission Max (nm)	Quantum Yield (ФF)	Molar Extinction Coefficient (M- 1cm-1)
IR-780	~780	~800	Varies	High
IR-783	~783	Varies	0.078 (as reference)	Varies
ICG	~780	~800	0.078 (in methanol)	Varies
IR-820	Varies	Varies	Varies	Varies

Table 2: Comparative Photophysical Data of Common NIR Dyes.[4][5] Note: Specific values for quantum yield and molar extinction coefficient can vary significantly based on the measurement conditions and are not always reported in a standardized manner in the literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the photophysical characteristics of NIR dyes. Below are generalized protocols for key experiments.



- 1. Measurement of Absorption and Emission Spectra
- Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
- Methodology:
 - Prepare a dilute solution of the IR-780 dye in a suitable solvent (e.g., methanol or an aqueous buffer) at a known concentration (typically in the micromolar range).[4]
 - Use a UV-Vis spectrophotometer to measure the absorption spectrum across a relevant wavelength range (e.g., 600-900 nm) to identify the absorption maximum (λmax).
 - Use a spectrofluorometer to measure the fluorescence emission spectrum. The excitation wavelength should be set at or near the absorption maximum. The emission is scanned over a longer wavelength range (e.g., 750-900 nm) to determine the emission maximum (λem).[7]
 - The instrument settings, such as slit widths, should be optimized to obtain a good signalto-noise ratio without saturating the detector.
- 2. Determination of Molar Extinction Coefficient
- Objective: To quantify how strongly the dye absorbs light at a specific wavelength.
- Methodology:
 - Prepare a series of solutions of the IR-780 dye with known concentrations in a specific solvent.
 - Measure the absorbance of each solution at the absorption maximum (λmax) using a UV Vis spectrophotometer with a cuvette of a known path length (typically 1 cm).
 - Plot the absorbance values against the corresponding concentrations.
 - According to the Beer-Lambert law (A = ϵ cl), the slope of the resulting linear plot is the molar extinction coefficient (ϵ).[8]
- 3. Determination of Fluorescence Quantum Yield

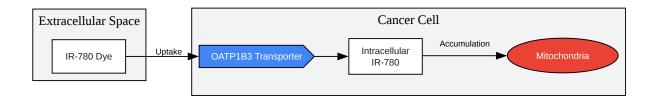


- Objective: To measure the efficiency of the fluorescence process.
- Methodology (Relative Method):
 - Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region as IR-780 (e.g., Indocyanine Green (ICG) in methanol).[4]
 - Prepare dilute solutions of both the **IR-7**80 dye and the standard dye with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
 - Measure the absorption and fluorescence emission spectra for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
 - The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[9]

Signaling Pathways and Experimental Workflows

IR-780's selective accumulation in cancer cells is a key aspect of its application. While the exact mechanism is still under investigation, it has been proposed that Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B3, which can be overexpressed in cancer cells, play a role in its uptake.[1]

Diagram of a Proposed Cellular Uptake Pathway for IR-780



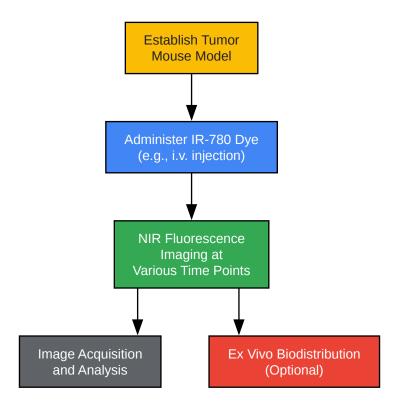
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Caption: Proposed mechanism of **IR-7**80 uptake and mitochondrial accumulation in cancer cells.

Experimental Workflow for In Vivo Near-Infrared Fluorescence Imaging

The following diagram illustrates a typical workflow for using **IR-7**80 in preclinical cancer imaging studies.



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Caption: A typical experimental workflow for in vivo imaging using IR-780 dye.

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